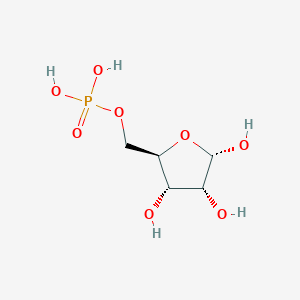

5-O-phosphono-alpha-D-ribofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34980-65-9 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5+/m1/s1 |

InChI Key |

KTVPXOYAKDPRHY-AIHAYLRMSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Metabolic Roles and Derivatives of 5 O Phosphono Alpha D Ribofuranose

Precursor Role in 5-O-phosphono-alpha-D-ribofuranosyl diphosphate (B83284) (PRPP) Synthesis

A primary metabolic fate of alpha-D-ribose 5-phosphate is its conversion to 5-O-phosphono-alpha-D-ribofuranosyl diphosphate, commonly referred to as phosphoribosyl pyrophosphate (PRPP). nih.govwikipedia.orgontosight.ai This activation step is critical, as PRPP is the direct precursor for the ribose-phosphate backbone of nucleotides. numberanalytics.comyoutube.com

Enzymatic Conversion by Phosphoribosylpyrophosphate Synthetase (PRPS)

The synthesis of PRPP from alpha-D-ribose 5-phosphate is an irreversible reaction catalyzed by the enzyme phosphoribosylpyrophosphate synthetase (PRPS), also known as ribose-phosphate pyrophosphokinase. nih.govontosight.aiencyclopedia.pubnih.gov This enzyme is essential and ubiquitous in organisms, highlighting the central importance of PRPP in metabolism. nih.govnih.gov PRPS links carbon and nitrogen metabolism by producing the activated sugar PRPP, which is a key substrate for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. encyclopedia.pub Superactivity of the PRPS1 isoform, due to gain-of-function mutations, leads to an overproduction of purine nucleotides and their subsequent breakdown product, uric acid, resulting in hyperuricemia and hyperuricosuria. encyclopedia.pubnih.govmedlineplus.gov

ATP-Dependent Pyrophosphate Transfer Mechanism

The enzymatic reaction catalyzed by PRPS involves the transfer of a pyrophosphoryl group from a molecule of adenosine (B11128) triphosphate (ATP) to the C-1 hydroxyl group of alpha-D-ribose 5-phosphate. nih.govresearchgate.net This process consumes one molecule of ATP and yields PRPP and adenosine monophosphate (AMP). nih.govontosight.ai The reaction is a single-step transfer of the β,γ-diphosphoryl group of ATP. nih.gov The high-energy pyrophosphate group attached to the anomeric carbon of the ribose moiety makes PRPP a highly activated molecule. nih.govyoutube.com

PRPP as a Central Activated Ribose Moiety

PRPP is regarded as the activated form of ribose 5-phosphate. nih.govnih.gov The pyrophosphate group at the C-1 position is an excellent leaving group, facilitating the attachment of various molecules, typically nitrogenous bases, in substitution reactions. nih.govresearchgate.net This property makes PRPP the central metabolite that donates the phosphoribosyl unit for the synthesis of all purine and pyrimidine nucleotides, as well as for the biosynthesis of the amino acids histidine and tryptophan and the cofactors NAD and NADP. nih.govwikipedia.orgdrugbank.com Essentially all reactions that utilize PRPP as a substrate are substitution reactions where a nitrogen-containing compound replaces the diphosphate group, leading to the formation of a glycosidic bond. nih.gov

Involvement in Nucleotide Biosynthesis Pathways

The availability of PRPP is a critical factor in the biosynthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. wikipedia.org It participates in both the de novo synthesis pathways, which build nucleotides from simple precursor molecules, and the salvage pathways, which recycle pre-existing bases. wikipedia.orgnih.govmedlineplus.gov

De Novo Purine Nucleotide Synthesis

The de novo pathway for purine nucleotide synthesis is a complex, multi-step process that constructs the purine ring system onto the ribose-5-phosphate (B1218738) scaffold provided by PRPP. wikipedia.orgontosight.ai This pathway is essential for producing the purine nucleotides adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) from simple molecules like amino acids, CO2, and tetrahydrofolate. nih.gov

Interactive Table: Key Molecules in PRPP and Purine Synthesis

| Compound Name | Abbreviation | Role |

|---|---|---|

| 5-O-phosphono-alpha-D-ribofuranose | R5P | Precursor for PRPP synthesis. wikipedia.orgontosight.ai |

| 5-O-phosphono-alpha-D-ribofuranosyl diphosphate | PRPP | Activated ribose donor for nucleotide synthesis. nih.govwikipedia.org |

| Adenosine triphosphate | ATP | Pyrophosphate donor in PRPP synthesis. nih.govontosight.ai |

| Adenosine monophosphate | AMP | Product of PRPP synthesis; feedback inhibitor. nih.govencyclopedia.pub |

Table of Compound Names

| Full Chemical Name | Common Name / Abbreviation |

|---|---|

| This compound | alpha-D-ribose 5-phosphate, R5P |

| 5-O-phosphono-alpha-D-ribofuranosyl diphosphate | Phosphoribosyl pyrophosphate, PRPP |

| Adenosine triphosphate | ATP |

| Adenosine monophosphate | AMP |

| Guanosine monophosphate | GMP |

| Inosine (B1671953) monophosphate | IMP |

| Phosphoribosylpyrophosphate Synthetase | PRPS, Ribose-phosphate pyrophosphokinase |

Assembly of Purine Ring System on Ribose-5-Phosphate Scaffold

The de novo synthesis of purine nucleotides is an intricate process where the purine ring is assembled step-by-step upon a ribose-5-phosphate foundation provided by PRPP. youtube.commicrobenotes.compixorize.com This pathway is energetically costly, requiring the input of ATP at several stages. nih.govbioone.org

The process begins with the conversion of ribose-5-phosphate to PRPP. microbenotes.compixorize.com The first committed step in purine biosynthesis is the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, a reaction catalyzed by glutamine PRPP amidotransferase, to form 5-phosphoribosylamine. microbenotes.combiologyinsights.com This initial reaction is a key regulatory point in the pathway. bioone.org

Following the formation of 5-phosphoribosylamine, a series of nine enzymatic reactions leads to the synthesis of the first purine nucleotide, inosine monophosphate (IMP). microbenotes.compixorize.com These steps involve the addition of atoms from glycine, formate (B1220265) (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the characteristic two-ring purine structure. youtube.compixorize.comyoutube.com IMP then serves as a common precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the two primary purine nucleotides found in RNA and DNA. youtube.combiologyinsights.comresearchgate.net

| Step | Reactant(s) | Enzyme | Product |

| 1 | Ribose-5-Phosphate + ATP | PRPP Synthetase | 5-Phosphoribosyl-1-Pyrophosphate (PRPP) |

| 2 | PRPP + Glutamine | Glutamine PRPP Amidotransferase | 5-Phosphoribosylamine |

| 3-11 | 5-Phosphoribosylamine + Glycine, Formate, Glutamine, Aspartate, CO2 | Multiple Enzymes | Inosine Monophosphate (IMP) |

| 12a | IMP + Aspartate + GTP | Adenylosuccinate Synthetase | Adenylosuccinate |

| 13a | Adenylosuccinate | Adenylosuccinate Lyase | Adenosine Monophosphate (AMP) |

| 12b | IMP + NAD+ | IMP Dehydrogenase | Xanthosine Monophosphate (XMP) |

| 13b | XMP + Glutamine + ATP | GMP Synthetase | Guanosine Monophosphate (GMP) |

Purine Salvage Pathways

In addition to de novo synthesis, cells can recycle purine bases from the breakdown of nucleic acids through salvage pathways. microbenotes.com These pathways are significantly more energy-efficient than de novo synthesis. nih.govbioone.org

Phosphoribosyltransferases and Base Recycling

The core of purine salvage pathways involves enzymes called phosphoribosyltransferases, which attach a pre-formed purine base to the ribose-5-phosphate moiety of PRPP. nih.govnih.govmicrobenotes.com This reaction directly forms a nucleotide monophosphate.

Two key enzymes are central to this process:

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This enzyme salvages the purine bases hypoxanthine (B114508) and guanine (B1146940) by converting them into IMP and GMP, respectively. microbenotes.combiologyinsights.comyoutube.com

Adenine (B156593) phosphoribosyltransferase (APRT) : This enzyme is responsible for the salvage of adenine, converting it into AMP. microbenotes.combiologyinsights.comnih.gov

These salvage reactions are crucial for maintaining the cellular pool of purine nucleotides and for preventing the accumulation of purine bases. biologyinsights.com The activity of these pathways is dependent on the availability of PRPP. gjrpublication.com

Pyrimidine Nucleotide Biosynthesis

The biosynthesis of pyrimidine nucleotides, unlike purines, involves the initial synthesis of the pyrimidine ring, which is then attached to PRPP. davuniversity.org The de novo pathway, also known as the "orotate pathway," leads to the formation of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govbioone.org

The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP. nih.govdavuniversity.orglibretexts.org Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate. davuniversity.orglibretexts.org Through a series of reactions, the pyrimidine ring, in the form of orotate (B1227488), is synthesized. gjrpublication.comdavuniversity.org

The key step involving PRPP is catalyzed by orotate phosphoribosyltransferase (OPRT) . wikipedia.orgacs.orgebi.ac.uk This enzyme transfers the ribose-5-phosphate group from PRPP to orotate, forming orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgacs.orgebi.ac.uk OMP is then decarboxylated to yield UMP. nih.govbioone.org UMP can be subsequently phosphorylated to UDP and UTP, and UTP can be converted to cytidine (B196190) triphosphate (CTP). nih.govlibretexts.org The activity of the pyrimidine biosynthetic pathway is regulated by the availability of PRPP, which can activate key enzymes in the pathway. gjrpublication.comcreative-proteomics.com

Participation in Amino Acid Biosynthesis

PRPP is a crucial substrate for the biosynthesis of the essential amino acids histidine and tryptophan in organisms that can synthesize them, such as bacteria, fungi, and plants. nih.govnih.govwikipedia.org

Precursor for Histidine and Tryptophan Synthesis

Histidine Biosynthesis: The first and committed step in histidine biosynthesis is the condensation of ATP and PRPP, catalyzed by the enzyme ATP-phosphoribosyltransferase . wikipedia.orgbioone.orgnih.gov This reaction forms N'-(5'-phosphoribosyl)-ATP. bioone.orgresearchgate.net This initial step is a major point of regulation for the entire pathway, with the enzyme being subject to feedback inhibition by histidine. wikipedia.orgbioone.org

Tryptophan Biosynthesis: In the tryptophan biosynthetic pathway, the second step involves the enzyme anthranilate phosphoribosyltransferase (AnPRT) . wikipedia.orgnih.govnih.gov This enzyme catalyzes the transfer of the phosphoribosyl group from PRPP to anthranilate, forming N-(5-phosphoribosyl)-anthranilate. wikipedia.orgnih.govnih.gov This reaction is a critical step in committing carbon flux towards the synthesis of tryptophan and other indole-containing compounds. nih.gov

Contribution to Coenzyme and Cofactor Synthesis

PRPP is also a key building block in the synthesis of several essential coenzymes and cofactors. nih.govnih.gov

Notably, PRPP is required for the de novo synthesis of nicotinamide (B372718) adenine dinucleotide (NAD) . In this pathway, quinolinate phosphoribosyltransferase utilizes PRPP to convert quinolinate to nicotinic acid mononucleotide, a direct precursor to NAD.

Furthermore, PRPP contributes to the biosynthesis of thiamine (B1217682) pyrophosphate (TPP) , the active form of vitamin B1. nih.govwikipedia.org The pyrimidine moiety of thiamine is derived from 5-aminoimidazole ribotide (AIR), an intermediate in the purine biosynthesis pathway, which itself is formed from PRPP. nih.govasm.org

Formation of NAD, FAD, and Coenzyme A

Phosphoribosyl pyrophosphate (PRPP) is a fundamental building block for the de novo synthesis of crucial coenzymes, including nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A. nih.gov These coenzymes are indispensable for a vast array of metabolic reactions.

NAD Synthesis: PRPP is a key substrate in the de novo synthesis pathway of NAD+. The pathway begins with the conversion of PRPP and other precursors to nicotinamide mononucleotide (NMN), which is then adenylated to form NAD+. nih.gov NAD+ and its reduced form, NADH, are critical for cellular redox reactions, energy metabolism, and as a substrate for enzymes like sirtuins and PARPs involved in signaling. nih.gov

FAD Synthesis: The biosynthesis of FAD is intricately linked to riboflavin (B1680620) (vitamin B2). While PRPP is not a direct precursor to the flavin ring itself, it is essential for the synthesis of purines, specifically guanosine triphosphate (GTP), which is a direct precursor for riboflavin biosynthesis. nih.gov Riboflavin is subsequently converted to flavin mononucleotide (FMN) and then to FAD. FAD, along with its reduced form FADH2, is vital for redox reactions in processes like the citric acid cycle and fatty acid oxidation. nih.gov

Coenzyme A Synthesis: The biosynthesis of Coenzyme A (CoA) involves a multi-step pathway that begins with the phosphorylation of pantothenate (vitamin B5). While PRPP is not directly incorporated into the CoA structure, the synthesis of the adenosine moiety of CoA ultimately relies on the purine biosynthetic pathway, for which PRPP is a critical starting material. nih.gov CoA plays a central role in the metabolism of carbohydrates, fats, and proteins through its function in acyl group transfer.

Biosynthesis of Riboflavin (Vitamin B2) Precursors

The biosynthesis of riboflavin is a complex process that relies on two primary precursors: guanosine triphosphate (GTP) and ribulose 5-phosphate. nih.gov Phosphoribosyl pyrophosphate (PRPP) plays a crucial, albeit indirect, role in providing one of these essential building blocks.

The pathway to riboflavin begins with the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate. researchgate.net The synthesis of GTP itself is dependent on the de novo purine biosynthetic pathway, which utilizes PRPP as a foundational molecule. nih.gov Concurrently, ribulose 5-phosphate is converted through a series of reactions to form the second precursor. These two precursor molecules then enter a dedicated pathway to form the riboflavin molecule. biorxiv.org

In some microorganisms, the riboflavin biosynthetic pathway is a target for the development of antimicrobial agents, as mammals obtain this vitamin from their diet and lack this pathway. researchgate.net

Table 1: Key Molecules in Riboflavin Biosynthesis

| Precursor/Intermediate | Role in Riboflavin Synthesis |

| Guanosine Triphosphate (GTP) | A primary precursor molecule, derived from the purine biosynthetic pathway which requires PRPP. nih.gov |

| Ribulose 5-Phosphate | The second primary precursor for the riboflavin biosynthetic pathway. nih.gov |

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate | An early intermediate formed from GTP in the riboflavin synthesis pathway. researchgate.net |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ARPP) | An intermediate in the pathway that is eventually dephosphorylated. researchgate.net |

| 6,7-dimethyl-8-ribityllumazine | An intermediate formed from the condensation of two precursor molecules. researchgate.net |

Broader Cellular Functions

Beyond its role as a precursor in major metabolic pathways, this compound (PRPP) has broader implications for cellular function, influencing gene regulation, oxidative stress, and the synthesis of essential components in pathogens.

Impact on Gene Regulation and Cellular Signaling

The availability of PRPP can indirectly influence gene regulation and cellular signaling through its role in the synthesis of nucleotides and coenzymes that act as signaling molecules or are required for the activity of signaling proteins.

The levels of purine and pyrimidine nucleotides, synthesized from PRPP, are critical for cellular energy status and can act as allosteric regulators of various enzymes, thereby influencing metabolic pathways and signaling cascades. nih.gov For instance, NAD+, whose synthesis depends on PRPP, is a key substrate for sirtuins and poly(ADP-ribose) polymerases (PARPs), which are families of enzymes that play crucial roles in gene expression, DNA repair, and cell survival by modifying chromatin and other proteins. nih.gov An imbalance in the NAD+/NADH ratio can significantly impact the activity of these enzymes and consequently alter cellular metabolism and signaling. nih.gov

Role in Maintaining Oxidative Stress Balance

The synthesis of PRPP is linked to the pentose (B10789219) phosphate pathway (PPP), a major source of NADPH in the cell. NADPH is the primary reducing equivalent for the antioxidant glutathione (B108866) reductase, which is essential for maintaining a reduced pool of glutathione. nih.gov Glutathione is a key antioxidant that directly scavenges reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes.

By being a downstream product of the PPP, the synthesis of PRPP is connected to the cell's capacity to counteract oxidative stress. An adequate flux through the PPP is necessary to provide both the ribose-5-phosphate for PRPP synthesis and the NADPH for antioxidant defense. While direct studies on PRPP's role in oxidative stress are limited, its metabolic position highlights an indirect but important connection to the maintenance of cellular redox balance. nih.gov

Implications in Cell Wall Precursor Synthesis in Pathogens

In pathogenic bacteria, the synthesis of the cell wall is a vital process for survival and a primary target for antibiotics. PRPP is implicated in the synthesis of precursors for the cell walls of certain pathogens, such as Mycobacterium tuberculosis.

The mycobacterial cell wall is a complex structure containing a unique arabinogalactan (B145846) layer. The synthesis of this layer involves the formation of a decaprenyl-phosphate-arabinose intermediate, which is then polymerized. The arabinose residues in this structure are derived from PRPP. The enzyme phosphoribosyl pyrophosphate synthetase, which produces PRPP, has been identified as a crucial enzyme for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme or the pathways leading to the formation of the arabinose precursors can disrupt cell wall synthesis and inhibit bacterial growth. researchgate.net

Furthermore, in some bacteria, the accumulation of certain sugar phosphates can inhibit enzymes involved in peptidoglycan precursor synthesis, highlighting the intricate regulation between central metabolism and cell wall biosynthesis. nih.govnih.gov This connection underscores the potential of targeting PRPP synthesis or related pathways for the development of novel antimicrobial agents.

Enzymology of 5 O Phosphono Alpha D Ribofuranose and Its Derivatives

Characterization of Enzymes Catalyzing 5-O-phosphono-alpha-D-ribofuranose Metabolism

The core enzymes responsible for metabolizing R5P and its related pentose (B10789219) phosphates include isomerases, kinases, epimerases, and transferases, each with distinct kinetic properties and regulatory mechanisms.

Ribose-5-phosphate (B1218738) isomerase (Rpi) is a crucial enzyme that catalyzes the reversible isomerization between the aldose, D-ribose 5-phosphate (R5P), and the ketose, D-ribulose 5-phosphate (Ru5P). nih.govmedtigo.com This reaction is a key step in the pentose phosphate (B84403) pathway and the Calvin cycle. nih.gov Rpi exists in two non-homologous isoforms, RpiA and RpiB, which, despite catalyzing the same reaction, possess different structures and mechanisms. medtigo.comebi.ac.uk

The catalytic mechanism for Rpi involves a 1,2-proton shift, similar to that of triose phosphate isomerase. nih.gov The reaction proceeds through an enediol or enediolate intermediate. ebi.ac.uk For the E. coli RpiB enzyme, the process begins with the opening of the furanose ring of the substrate. ebi.ac.uk A key cysteine residue, activated by a nearby aspartate, acts as the catalytic base, deprotonating the C2 atom of R5P to form the enediolate intermediate. ebi.ac.uk Subsequent tautomerization yields the product, D-ribulose 5-phosphate. ebi.ac.uk

Kinetic parameters for Rpi have been determined for various organisms. For instance, the E. coli RpiB enzyme exhibits specific Michaelis-Menten constant (Km) values for its substrates. uniprot.org

Table 1: Kinetic Properties of E. coli Ribose-5-phosphate Isomerase B (RpiB)

| Substrate | Km (mM) |

|---|---|

| D-ribose 5-phosphate | 0.83 - 1.23 |

| D-allose 6-phosphate | 0.5 |

Data sourced from UniProtKB entry P37351. uniprot.org

The enzyme's activity is subject to inhibition by compounds such as iodoacetate and glucose 6-phosphate. uniprot.org

Ribokinase (RK) catalyzes the phosphorylation of ribose at the 5'-hydroxyl group, using ATP as the phosphate donor, to produce D-ribose-5-phosphate. uniprot.org This reaction is an essential entry point for dietary ribose into the pentose phosphate pathway, making it available for nucleotide, histidine, and tryptophan synthesis. uniprot.org

The activity of ribokinase requires a divalent cation, typically magnesium (Mg²⁺), which chelates with ATP to form the actual substrate for the enzyme. uniprot.org The enzyme is also activated by monovalent cations like potassium, which likely induce a conformational change that enhances substrate affinity. uniprot.org Human ribokinase is competitively inhibited by several phosphonate-containing compounds. uniprot.org

Table 2: Kinetic Parameters for Human Ribokinase (RBKS)

| Substrate | Condition | Km (mM) |

|---|---|---|

| Ribose | in the presence of 10 mM inorganic phosphate | 2.17 |

| Ribose | in the presence of 5 mM inorganic phosphate | 3.39 |

| Ribose | in the presence of 2 mM inorganic phosphate | 6.62 |

Data sourced from UniProtKB entry Q9H477. uniprot.org

Phosphoribulokinase (PRK), another key kinase in pentose metabolism, shows high specificity for its substrate, ribulose 5-phosphate, and does not act on fructose (B13574) 6-phosphate or sedoheptulose (B1238255) 7-phosphate. wikipedia.org

Ribulose-5-phosphate 3-epimerase (Rpe), also known as phosphopentose epimerase, catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. oup.comwikipedia.org This reaction is vital in both the catabolic pentose phosphate pathway and the anabolic Calvin cycle, linking them to glycolytic intermediates. wikipedia.orgebi.ac.uk

Rpe is generally considered a metalloenzyme. oup.com The enzyme in E. coli utilizes a solvent-exposed ferrous iron (Fe²⁺) as a cofactor. pnas.org This iron atom is crucial for activity but also renders the enzyme vulnerable to oxidative damage. Hydrogen peroxide (H₂O₂) can rapidly oxidize the Fe²⁺, leading to its release and subsequent inactivation of the enzyme. pnas.org However, manganese (Mn²⁺) can substitute for iron in vitro, creating an H₂O₂-resistant form of the enzyme. pnas.org The catalytic mechanism involves acid/base catalysis, with two aspartate residues acting as proton donors and acceptors to form a 2,3-trans-enediolate intermediate. wikipedia.org

The regulation of Rpe is critical for controlling the flux through the pentose phosphate pathway. Its sensitivity to oxidative stress via its iron cofactor represents a key regulatory point. pnas.org

Transketolase and transaldolase are the central enzymes of the non-oxidative branch of the pentose phosphate pathway, responsible for the interconversion of various sugar phosphates. nih.govvaia.com They create a crucial link between the PPP and glycolysis by sharing intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.gov

Transketolase (TKL) catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. vaia.comstackexchange.com This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. stackexchange.com A key reaction catalyzed by TKL is the transfer of a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, yielding glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. vaia.com

Transaldolase (TAL) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. stackexchange.commit.edu Unlike transketolase, transaldolase does not require TPP. stackexchange.com It transfers a three-carbon fragment from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, producing fructose 6-phosphate and erythrose 4-phosphate. mit.edu

Table 3: Comparison of Transketolase and Transaldolase

| Feature | Transketolase | Transaldolase |

|---|---|---|

| Reaction | Transfers a 2-carbon unit | Transfers a 3-carbon unit |

| Cofactor | Thiamine pyrophosphate (TPP) required | No TPP required |

| Example Reaction | Xylulose 5-P + Ribose 5-P ⇌ Glyceraldehyde 3-P + Sedoheptulose 7-P | Sedoheptulose 7-P + Glyceraldehyde 3-P ⇌ Fructose 6-P + Erythrose 4-P |

Information sourced from multiple references. vaia.comstackexchange.commit.edu

These two enzymes allow the PPP to adapt to the metabolic needs of the cell, whether it be the production of NADPH, R5P for nucleotide synthesis, or intermediates for glycolysis. vaia.com

Comprehensive Analysis of Phosphoribosylpyrophosphate Synthetases (PRPS)

Phosphoribosylpyrophosphate synthetase (PRPS), also known as ribose-phosphate pyrophosphokinase, is a pivotal enzyme that synthesizes phosphoribosyl pyrophosphate (PRPP) from ribose-5-phosphate and ATP. wikipedia.org PRPP is a key precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis, as well as for the biosynthesis of histidine and tryptophan. wikipedia.org

PRPP synthetases are categorized into different classes based on their amino acid sequences, quaternary structures, and biochemical properties. encyclopedia.pubnih.gov

Class I PRPS are the most common and widely distributed, found in organisms from bacteria to mammals. nih.gov These enzymes are typically hexameric, consisting of three tightly associated homodimers. encyclopedia.pub A defining feature of Class I enzymes is their complex allosteric regulation. nih.gov They are activated by inorganic phosphate (Pi) and inhibited by purine ribonucleoside diphosphates, such as ADP and GDP. wikipedia.orgnih.gov The human PRPS1 and PRPS2 isoforms belong to this class. encyclopedia.pub Mutations in the human PRPS1 gene can lead to PRPS superactivity, an X-linked disorder characterized by overproduction of purines and uric acid, resulting in gout. medlineplus.govorpha.net

Class II PRPS enzymes, such as those found in spinach, show modest amino acid sequence identity to their Class I counterparts. nih.gov They are distinguished by their homo-trimeric quaternary structure. encyclopedia.pub A key difference is that Class I PRPP synthases are allosterically regulated, whereas this regulation is not conserved in other classes. nih.gov

In addition to these, Class III PRPS has been proposed based on enzymes from archaea like Methanocaldococcus jannaschii, which can be tetrameric and exhibit a mix of properties from the other classes. encyclopedia.pubnih.gov

Table 4: Distinguishing Features of PRPS Enzyme Classes

| Feature | Class I | Class II | Class III (Archaeal) |

|---|---|---|---|

| Quaternary Structure | Hexameric | Trimeric | Tetrameric/Dimeric |

| Allosteric Regulation | Yes (Inhibited by ADP/GDP, activated by Pi) | Non-conserved | Lacks allosteric site |

| Examples | Human PRPS1, B. subtilis PRPS | Spinach PRPS Isozyme 4 | M. jannaschii PRPS |

Information compiled from multiple sources. encyclopedia.pubnih.gov

The structural and regulatory diversity among PRPS families reflects their adaptation to the specific metabolic contexts of different organisms.

Substrate Specificity and Affinity for ATP, GTP, CTP, and UTP

PRPP synthetases are categorized into different classes based on their properties. Class I PRPP synthases, found in organisms from bacteria to humans, are allosterically regulated. nih.govnih.gov Class II enzymes, such as those found in spinach, are not regulated allosterically by ADP but are competitively inhibited. nih.govnih.gov A third class exists in archaea, which requires phosphate for activation but lacks allosteric regulation. nih.gov

While ATP is the primary diphosphoryl donor for PRPP synthesis, some PRPP synthases can utilize other nucleoside triphosphates. For instance, Class II isozymes from Spinacea oleracea (spinach) can use ATP, dATP, GTP, CTP, and UTP as diphosphoryl donors. nih.gov In contrast, the focus of most studies on Class I enzymes, such as those from E. coli and humans, has been on ATP as the substrate.

The kinetic mechanism of PRPP synthetase from Salmonella typhimurium has been described as an Ordered Bi Bi mechanism, where MgATP²⁻ binds to the enzyme first, and PRPP is the last product to dissociate. researchgate.net The enzyme requires both MgATP²⁻ as a substrate and free Mg²⁺ as an essential activator. researchgate.net

Allosteric Regulation by Nucleotides (e.g., ADP, GDP, UMP Inhibition)

The activity of Class I PRPP synthetases is tightly controlled by allosteric regulation, primarily through inhibition by nucleotides. ADP is a particularly potent allosteric inhibitor. researchgate.net The allosteric site is distinct from the active site and is formed by amino acid residues from three different subunits of the enzyme's oligomeric structure. nih.gov The binding of ADP to this site induces conformational changes that inhibit enzyme activity. biorxiv.org

In some organisms, a synergistic inhibition can occur. For example, PRPP synthetase can be negatively affected by both GDP and, at a separate allosteric site, by ADP. chempedia.info This allows for a more finely tuned regulation of PRPP synthesis based on the cellular concentrations of different purine nucleotides. chempedia.info While ADP and GDP are well-established allosteric inhibitors, the effect of UMP on PRPP synthetase itself is less pronounced, with regulation in pyrimidine synthesis often occurring at downstream enzymes like OMP decarboxylase, which can be inhibited by UMP. chempedia.info

Oligomeric States and Their Functional Implications (e.g., Hexameric Forms)

PRPP synthetases typically exist as oligomers, most commonly as hexamers. nih.govresearchgate.net The hexameric structure of E. coli PRPP synthetase is described as a propeller-shaped trimer of dimers. researchgate.net This oligomeric assembly is crucial for its function and regulation. The active site is located at the interface between subunits, and the allosteric sites are also formed by contributions from multiple subunits. nih.govnih.gov

Recent studies have revealed that PRPP synthetase can form filamentous structures, known as cytoophidia, in both prokaryotes and eukaryotes. nih.govbiorxiv.org The formation of these filaments is influenced by the binding of different ligands. biorxiv.org Importantly, these different filamentous forms can modulate the enzyme's sensitivity to allosteric inhibition. For example, one type of filament can reduce the allosteric inhibition by ADP, while another type can enhance it. biorxiv.org This suggests that the polymerization of PRPP synthetase into filaments provides an additional layer of regulatory control over PRPP production. nih.govbiorxiv.org

Kinetic Mechanisms of Product Dissociation

The kinetic mechanism of PRPP synthetase from Salmonella typhimurium follows an Ordered Bi Bi reaction pathway. researchgate.net In this mechanism, the substrates bind in a specific order, and the products are released in a specific order. For the forward reaction (PRPP synthesis), MgATP²⁻ is the first substrate to bind, followed by ribose-5-phosphate. After the catalytic reaction, AMP is the first product to be released, followed by PRPP. researchgate.net This ordered dissociation is a key feature of the enzyme's catalytic cycle. Studies on human hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme that uses PRPP, also show a sequential mechanism where pyrophosphate is released before the nucleotide monophosphate product. nih.gov

Enzymes Utilizing PRPP in Downstream Pathways

PRPP serves as a substrate for a large family of enzymes known as phosphoribosyltransferases (PRTs). nih.govacs.org These enzymes catalyze the transfer of the phosphoribosyl group from PRPP to a nitrogenous base, forming a nucleotide and releasing pyrophosphate. acs.org This is a fundamental step in both de novo and salvage pathways for nucleotide biosynthesis. acs.org

Phosphoribosyltransferases: Substrate Binding and Catalytic Mechanisms

Phosphoribosyltransferases are a diverse group of enzymes that have been classified into different types based on their structural properties. royalsocietypublishing.org Despite their diversity, they share a common function and often a conserved PRPP-binding motif. acs.orgproteopedia.org

The binding of substrates to phosphoribosyltransferases often follows a sequential mechanism. For many PRTs, including uracil (B121893) phosphoribosyltransferase (UPRTase) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), PRPP binds to the enzyme first, inducing a conformational change that creates the binding site for the base. nih.govacs.orgnih.govnih.gov

The catalytic mechanism of phosphoribosyltransferases has been a subject of considerable study. While initial hypotheses included SN2-type direct displacement and covalent enzyme-phosphoribosyl intermediates, current evidence for many PRTs, such as orotate (B1227488) phosphoribosyltransferase (OPRTase), points towards a dissociative, SN1-type mechanism. ebi.ac.uk This involves the departure of the pyrophosphate group from PRPP to form a transient oxocarbenium ion intermediate, which is then attacked by the nucleophilic base. ebi.ac.uk In some cases, like with human adenine (B156593) phosphoribosyltransferase (APRT), a mix of SN1 and SN2 characteristics in the forward reaction has been suggested. nih.gov

Specific Examples: HGPRT, APRT, OPRTase, UPRTase, QAPRTase

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is a key component of the purine salvage pathway, catalyzing the formation of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) from hypoxanthine (B114508) and guanine (B1146940), respectively. wikipedia.orguniprot.org The reaction mechanism is sequential, with PRPP binding first, followed by the purine base. nih.gov The catalytic cycle involves significant conformational changes in the enzyme. nih.gov

Adenine Phosphoribosyltransferase (APRT): APRT is responsible for salvaging adenine by converting it to adenosine (B11128) monophosphate (AMP). nih.govebi.ac.uk The enzyme exhibits shape-specific substrate binding in the forward reaction. nih.gov The proposed mechanism for some APRTases involves an SN1 reaction with the formation of an oxocarbenium ion intermediate. ebi.ac.uk

Orotate Phosphoribosyltransferase (OPRTase): OPRTase is involved in the de novo synthesis of pyrimidine nucleotides, catalyzing the reaction between orotate and PRPP to form orotidine-5'-monophosphate (OMP). ebi.ac.ukwikipedia.org In mammals, this enzyme is a domain of the bifunctional UMP synthase. wikipedia.org The catalytic mechanism is thought to proceed via an SN1-type reaction, involving an oxocarbenium intermediate. ebi.ac.uk

Uracil Phosphoribosyltransferase (UPRTase): UPRTase salvages uracil to produce uridine (B1682114) monophosphate (UMP). acs.org The enzyme follows an ordered sequential kinetic mechanism where PRPP binds before uracil. acs.orgnih.govnih.gov The structure of UPRTase reveals specific recognition of uracil through hydrogen bonds with the polypeptide backbone. rcsb.org

Quinolinic Acid Phosphoribosyltransferase (QAPRTase): This enzyme is part of the de novo pathway for NAD synthesis in some organisms. It catalyzes the reaction of quinolinic acid with PRPP. The mechanism of QAPRTase is less understood compared to other PRTs but is also a target of study to elucidate its catalytic strategy. grantome.com

Pyrophosphate-Fructose 6-phosphate 1-phosphotransferase (PFP)

Pyrophosphate:fructose 6-phosphate 1-phosphotransferase (PFP), also referred to as PPi-dependent phosphofructokinase (PPi-PFK), is a cytosolic enzyme that catalyzes the reversible phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP), using inorganic pyrophosphate (PPi) as the phosphoryl donor. nih.govwikipedia.org This reaction is a key step in glycolysis and gluconeogenesis. nih.gov

The reaction catalyzed by PFP is as follows:

D-fructose 6-phosphate + diphosphate (B83284) ⇌ D-fructose 1,6-bisphosphate + phosphate wikipedia.org

Unlike the ATP-dependent phosphofructokinase (PFK-1), which catalyzes an essentially irreversible reaction, the reaction catalyzed by PFP is reversible, allowing it to function in both glycolytic and gluconeogenic directions depending on the metabolic needs of the cell. researchgate.net

While PFP does not directly utilize this compound as a substrate, its activity is intricately linked to the metabolic fate of this pentose phosphate. The pentose phosphate pathway and glycolysis are interconnected, with intermediates from the non-oxidative branch of the PPP, such as fructose 6-phosphate and glyceraldehyde 3-phosphate, able to enter the glycolytic pathway. nih.govlibretexts.org

The regulation of PFP can therefore influence the metabolic flux between these two critical pathways. For instance, inhibition of glycolysis at the phosphofructokinase step can lead to an accumulation of glucose 6-phosphate, which can then be shunted into the pentose phosphate pathway, thereby increasing the production of this compound and NADPH. nih.govmdpi.com

Studies in various organisms have elucidated the regulatory properties of PFP. In plants, PFP is a heterotetramer composed of catalytic β-subunits and regulatory α-subunits. nih.gov The enzyme is strongly activated by the signaling molecule fructose 2,6-bisphosphate. wikipedia.org In some bacteria, such as Amycolatopsis methanolica, the PFP is non-allosteric. nih.gov

Research on rice has shown that PFP plays a crucial role in carbon metabolism during grain filling. nih.gov Mutations in the gene encoding the β-subunit of PFP can lead to significantly lower grain weight and starch content, highlighting the enzyme's importance in providing precursors for biosynthesis. nih.gov

The kinetic properties of PFP have been studied in various organisms. For example, the enzyme from potato tubers utilizes fructose 6-phosphate²⁻ and MgP₂O₇²⁻ as the reacting species in the glycolytic direction. wikipedia.org

Table 1: General Properties of Pyrophosphate-Fructose 6-phosphate 1-phosphotransferase (PFP)

| Property | Description | References |

| EC Number | 2.7.1.90 | wikipedia.org |

| Systematic Name | diphosphate:D-fructose-6-phosphate 1-phosphotransferase | wikipedia.org |

| Reaction | D-fructose 6-phosphate + diphosphate ⇌ D-fructose 1,6-bisphosphate + phosphate | wikipedia.org |

| Cellular Location | Cytosol | wikipedia.org |

| Function | Reversible step in glycolysis and gluconeogenesis | nih.govwikipedia.org |

Table 2: Key Regulators of Plant Pyrophosphate-Fructose 6-phosphate 1-phosphotransferase (PFP) Activity

| Regulator | Effect on PFP Activity | References |

| Fructose 2,6-bisphosphate | Strong Activator | wikipedia.org |

Advanced Analytical and Methodological Approaches in 5 O Phosphono Alpha D Ribofuranose Research

Spectrophotometric and Enzyme Activity Assays

Spectrophotometric assays are fundamental tools for studying the enzymatic reactions involving PRPP. These assays often rely on coupling the production or consumption of PRPP to a reaction that results in a measurable change in absorbance.

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flow of metabolites, known as metabolic flux analysis (MFA). nih.govnih.gov By introducing substrates labeled with stable isotopes like ¹³C into a biological system, researchers can trace the incorporation of these isotopes into downstream metabolites, including PRPP. asm.orgarxiv.org This approach provides detailed information about the relative contributions of different metabolic pathways to the synthesis of a particular compound. nih.govnih.gov

For instance, using ¹³C-labeled glucose, one can track the labeled carbons as they move through the pentose (B10789219) phosphate (B84403) pathway to form ribose-5-phosphate (B1218738), the precursor to PRPP. arxiv.orgnih.gov Analysis of the resulting mass isotopologue distribution of PRPP and its downstream products by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy reveals the activity of various metabolic routes. arxiv.orgnih.gov This is particularly valuable for understanding complex metabolic networks where multiple pathways may converge. nih.gov While steady-state MFA is common, dynamic MFA methods are also being developed to study non-stationary metabolic conditions. arxiv.org

Mass Spectrometry-Based Metabolomics for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool in metabolomics for the sensitive and specific identification and quantification of a wide array of metabolites, including PRPP.

High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (HPLC–ESI-Q-TOF-MS) Profiling

The coupling of high-performance liquid chromatography (HPLC) with electrospray ionization (ESI) and a quadrupole-time-of-flight (Q-TOF) mass spectrometer provides a robust platform for metabolomic profiling. HPLC separates the complex mixture of metabolites from a biological sample based on their physicochemical properties. The eluting compounds are then ionized by ESI and introduced into the mass spectrometer. The Q-TOF analyzer offers high mass accuracy and resolution, enabling the precise determination of the mass-to-charge ratio (m/z) of the ions. This high level of accuracy is crucial for the confident identification of compounds like 5-O-phosphono-alpha-D-ribofuranose from a complex biological matrix. nih.gov This technique allows for the detection of thousands of m/z features in a single analysis, providing a comprehensive snapshot of the metabolome. nih.gov

Advanced Data Processing and Metabolite Identification Software

The vast and complex datasets generated by MS-based metabolomics necessitate the use of sophisticated software for data processing and analysis. nih.gov These software packages are designed to perform a series of critical tasks, including peak detection, alignment, and quantification. Following initial processing, metabolite identification is achieved by comparing the experimental data (such as accurate mass, retention time, and fragmentation patterns) against spectral libraries and databases like the Human Metabolome Database (HMDB) and METLIN. nih.gov

Several comprehensive software platforms are available to streamline this workflow. Tools like MetaboAnalyst offer a web-based suite for processing, analyzing, and interpreting metabolomic data. nih.govmetabolomicscentre.ca Other software, such as MetaboScape, provides an all-in-one solution for discovery metabolomics, incorporating advanced algorithms for feature detection and statistical analysis. bruker.com For more specialized analyses, software like BioTransformer can predict the metabolic fate of small molecules, aiding in the identification of novel or unexpected metabolites. metabolomicscentre.ca These advanced computational tools are essential for extracting meaningful biological insights from the raw metabolomics data. biorxiv.org

| Software Tool | Key Features |

| MetaboAnalyst | Web-based platform for statistical analysis, functional annotation, and visualization of metabolomics data. nih.govmetabolomicscentre.ca |

| MetaboScape | All-in-one suite for discovery metabolomics with T-ReX feature detection and CCS-enabled identification. bruker.com |

| BioTransformer | Predicts in silico metabolism of small molecules in various biological systems. metabolomicscentre.ca |

| PhenoMeNal | Cloud-based platform with a suite of tools for processing and analyzing metabolomics data. biorxiv.org |

Immunological Detection and Characterization

Immunological methods, which rely on the specific binding of antibodies to their target antigens, offer another avenue for the study of molecules related to PRPP metabolism. nih.gov While direct antibodies against the small molecule this compound are not commonly used for its detection, antibodies targeting the enzymes involved in its synthesis and regulation are commercially available and widely employed in research. abcam.comprospecbio.comabcam.com

These antibodies can be used in a variety of immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunofluorescence, to detect and quantify PRPP-related enzymes in biological samples. abcam.comprospecbio.comnih.gov For example, polyclonal and monoclonal antibodies against PRPP synthetase (PRPS1 and PRPS2) and phosphoribosyl pyrophosphate amidotransferase (PPAT), a key enzyme in the de novo purine (B94841) synthesis pathway that utilizes PRPP, are available. abcam.comprospecbio.comabcam.com These immunological tools are invaluable for characterizing the expression levels and subcellular localization of these enzymes, providing insights into the regulation of PRPP metabolism in health and disease. nih.gov

| Target Protein | Antibody Type | Applications |

| Phosphoribosyl pyrophosphate synthetase 1 (PRPS1) | Monoclonal | ELISA, Western Blot prospecbio.com |

| Phosphoribosyl pyrophosphate synthetase 2 (PRPS2) | Polyclonal | Western Blot, IHC-P, ICC/IF abcam.com |

| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Polyclonal | Western Blot, ICC/IF abcam.com |

| Phosphoribosyl pyrophosphate synthetase-associated protein 2 (PRPSAP2) | - | - novateinbio.com |

Generation and Specificity of Antibodies to this compound Epitopes

The development of antibodies specific to this compound (PRPP) epitopes has been a significant step forward in its study. While the generation of antibodies against small molecules like PRPP can be challenging, it is achievable. These antibodies are crucial for the development of sensitive and specific immunoassays. mybiosource.comresearchgate.net The specificity of these antibodies is critical, ensuring they recognize and bind exclusively to PRPP and not to structurally similar molecules, which is essential for accurate quantification and detection in complex biological samples. researchgate.net

ELISA and Dot Immunoblot Applications for Quantification and Recognition

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantitative determination of PRPP in various biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants. affielisa.comafgsci.comantibodies-online.com These kits typically employ a quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for PRPP. afgsci.com When standards or samples are added to the wells, the PRPP present binds to the antibody. Subsequently, a biotin-conjugated antibody specific for PRPP is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. The final step involves the addition of a substrate solution, and the intensity of the color developed is proportional to the amount of PRPP in the sample. afgsci.com This method allows for the precise measurement of PRPP concentrations, which has been reported in various cell lines and erythrocytes. nih.govnih.gov

Dot immunoblotting is another immunological technique that can be utilized for the recognition of PRPP. nih.gov This method involves spotting a sample onto a membrane, which is then probed with a specific antibody to detect the presence of the target molecule. While less quantitative than ELISA, dot immunoblotting provides a rapid and straightforward method for the qualitative assessment of PRPP.

Systems Biology and Omics Integration

The advent of systems biology and "omics" technologies has revolutionized the study of metabolic networks, providing a holistic view of the cellular processes involving PRPP.

Genome-Scale Metabolic Network Modeling and Flux Balance Analysis

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that encompass the known metabolic reactions within an organism. nih.govucsd.edu These models can be used to simulate the flow of metabolites, or fluxes, through the entire metabolic network under different conditions. researchgate.netbiorxiv.org Flux balance analysis (FBA) is a mathematical technique applied to these models to predict metabolic flux distributions. proquest.comyoutube.com By defining an objective function, such as maximizing biomass production, FBA can calculate the optimal flux through each reaction in the network, including the synthesis and consumption of PRPP. nih.govresearchgate.net This approach has been instrumental in understanding how cells allocate resources and how metabolic pathways are rewired in response to genetic or environmental perturbations. nih.govplos.org

Integration of Transcriptomics, Proteomics, and Metabolomics Data

A more comprehensive understanding of PRPP metabolism can be achieved by integrating data from multiple omics platforms. mdpi.comnih.govrsc.orgyoutube.com

Transcriptomics provides a snapshot of the gene expression levels related to PRPP metabolism, such as the genes encoding PRPP synthetase. researchgate.net

Proteomics allows for the quantification of the proteins involved, including the enzymes that produce and consume PRPP. mdpi.com

Metabolomics directly measures the concentration of PRPP and other related metabolites. mdpi.com

By integrating these datasets, researchers can build more accurate and predictive models of cellular metabolism. nih.govnih.gov This multi-omics approach helps to elucidate the complex regulatory mechanisms that control PRPP levels, from gene transcription and protein expression to the final metabolic output. nih.govrsc.org

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of genes involved in PRPP metabolism. nih.govyoutube.comyoutube.comyoutube.com This method allows for the precise quantification of mRNA transcripts of genes such as PRPS1, which encodes PRPP synthetase 1. mybiosource.com By comparing the expression levels of these genes under different experimental conditions, researchers can gain insights into how the synthesis of PRPP is regulated at the transcriptional level. youtube.com The accuracy of qRT-PCR results relies on proper normalization using stably expressed reference genes. nih.gov

Biological and Biomedical Research Implications of 5 O Phosphono Alpha D Ribofuranose Metabolism

Metabolic Homeostasis and Cellular Regulation

The precise control of PRPP levels is fundamental to maintaining cellular equilibrium. Its central role as a substrate in numerous biosynthetic pathways necessitates a tightly regulated balance to meet cellular demands without leading to metabolic dysfunction.

Critical Role of PRPP Homeostasis in Cellular Balance

5-O-phosphono-alpha-D-ribofuranose is a vital intermediate in cellular metabolism, synthesized from ribose 5-phosphate and ATP by the enzyme PRPP synthetase. kuleuven.beasm.org This molecule is not committed to a single metabolic fate but is a crucial substrate for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and cofactors like NAD and NADP. kuleuven.beasm.orgoup.com The ubiquitous nature of PRPP across living organisms underscores its fundamental importance. kuleuven.be

The maintenance of PRPP homeostasis is critical, as its availability can influence the flux through multiple metabolic pathways. psu.eduoup.com The cell employs sophisticated regulatory mechanisms to control PRPP levels, primarily through the allosteric regulation of PRPP synthetase. This enzyme is activated by inorganic phosphate (B84403) and inhibited by purine nucleotides, particularly ADP and GDP, allowing the cell to modulate PRPP production in response to its energy status and the availability of downstream products. nih.govbiorxiv.orgnih.gov The intricate balance between the synthesis and consumption of PRPP is essential for maintaining cellular homeostasis, and any disruption can have far-reaching consequences on cellular function. nih.gov

Modulation of Nucleotide Metabolism and Cell Cycle Progression

The availability of this compound is a rate-limiting factor for both the de novo and salvage pathways of purine and pyrimidine synthesis. biorxiv.org In de novo purine synthesis, the process begins with the transfer of an amino group from glutamine to PRPP, a committed step catalyzed by PRPP amidotransferase. nih.govnih.gov Similarly, in pyrimidine synthesis, the phosphoribosyl group from PRPP is added to the pyrimidine base orotate (B1227488) to form the first pyrimidine nucleotide. psu.eduoup.com

The progression of the cell cycle, particularly the transition from the G1 to the S phase, requires a significant increase in the synthesis of purine and pyrimidine nucleotides to support DNA replication. biorxiv.org Research has shown that as cells move from the mid-G1 phase to the early S-phase, the rates of de novo and salvage purine synthesis increase significantly. This increase is directly linked to a rise in the intracellular concentration of PRPP. biorxiv.org This surge in PRPP levels is, in turn, attributed to an increase in the activity of PRPP synthetase, which is stimulated by higher intracellular phosphate concentrations observed during this phase of the cell cycle. biorxiv.orgmdpi.com This demonstrates a direct link between the regulation of PRPP metabolism and the control of cell cycle progression. Signaling pathways, such as the PI3K/Akt pathway, can also influence PRPP availability by activating enzymes in the pentose (B10789219) phosphate pathway, which produces the precursor for PRPP synthesis. nih.gov

Therapeutic and Biotechnological Research Avenues

The central role of this compound in metabolism makes it and its associated enzymes attractive targets for therapeutic intervention and metabolic engineering.

Insights into Metabolic Disorders Associated with Dysregulated Nucleotide Metabolism

Dysregulation of this compound metabolism is implicated in several human metabolic disorders. Overactivity of PRPP synthetase, often due to genetic mutations, leads to an overproduction of PRPP. This, in turn, drives excessive purine nucleotide synthesis, resulting in hyperuricemia (high levels of uric acid in the blood) and gout. nih.govfrontiersin.org Conversely, a deficiency in PRPP synthetase activity can lead to a multisystem disorder characterized by developmental delay and neurological impairments. nih.gov

Mutations in genes encoding enzymes that utilize PRPP are also associated with severe diseases. For example, Lesch-Nyhan syndrome is a devastating X-linked recessive disorder caused by a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the purine salvage pathway. frontiersin.orgnih.gov This deficiency leads to an accumulation of PRPP and a subsequent increase in de novo purine synthesis and uric acid production. frontiersin.org These disorders highlight the critical importance of tightly controlled PRPP metabolism for human health and provide valuable insights for developing targeted therapeutic strategies. nih.gov

| Disorder | Affected Enzyme/Process | Key Metabolic Consequence | Clinical Manifestations |

| PRPP Synthetase Superactivity | PRPP Synthetase | Increased PRPP and purine synthesis | Gout, Hyperuricemia, Kidney Stones. nih.govfrontiersin.org |

| Lesch-Nyhan Syndrome | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Decreased purine salvage, increased PRPP and de novo purine synthesis | Severe gout, Kidney damage, Neurological symptoms. frontiersin.orgnih.gov |

| Adenylosuccinate Lyase Deficiency | Adenylosuccinate Lyase | Impaired purine synthesis | Developmental delay, Intellectual disability, Seizures. frontiersin.org |

| PRPP Synthetase Deficiency | PRPP Synthetase | Reduced PRPP and nucleotide synthesis | Developmental delay, Deafness, Neurological abnormalities. nih.gov |

Strategies for Modulating Metabolic Pathways for Biotechnological Production

The central role of this compound as a precursor makes its metabolic pathway a prime target for metabolic engineering to enhance the production of valuable biomolecules. nih.gov By manipulating the enzymes involved in PRPP synthesis and utilization, researchers can redirect metabolic flux towards the overproduction of desired compounds.

A notable example is the biotechnological production of riboflavin (B1680620) (vitamin B2). nih.gov Riboflavin biosynthesis begins with GTP, a purine nucleotide. Therefore, increasing the intracellular pool of GTP is a key strategy for enhancing riboflavin yield. In the fungus Ashbya gossypii, a natural overproducer of riboflavin, researchers have successfully engineered the purine pathway to increase GTP levels. nih.gov This was achieved by overexpressing both the wild-type and deregulated mutant forms of PRPP synthetase, leading to a significant increase in riboflavin production. nih.gov Similarly, feedback-resistant mutants of PRPP synthetase have been shown to increase the synthesis of purine nucleosides in Bacillus amyloliquefaciens. These successes demonstrate the potential of targeting PRPP metabolism for the industrial production of a wide range of compounds derived from its downstream pathways. oup.com

| Product | Organism | Metabolic Engineering Strategy | Outcome |

| Riboflavin | Ashbya gossypii | Overexpression of wild-type and deregulated PRPP synthetase isoforms. nih.gov | Enhanced riboflavin production. nih.gov |

| Purine Nucleosides | Bacillus amyloliquefaciens | Use of feedback-resistant mutant PRPP synthetase. | Increased synthesis of purine nucleosides. |

| Flavonoids | Escherichia coli | Knockout of genes to increase NADPH availability, a cofactor in the pathway. nih.gov | Increased flavonoid production by 2-4 fold. nih.gov |

Development of Anti-virulence and Anti-biofilm Agents Targeting Metabolic Regulators

The formation of biofilms, structured communities of bacteria, is a major contributor to chronic infections and antibiotic resistance. There is a growing interest in developing anti-virulence and anti-biofilm agents that, instead of killing the bacteria, disarm them by targeting factors essential for pathogenicity. Nucleotide metabolism is emerging as a promising target for such strategies. kuleuven.bepsu.edu

The bacterial stringent response, a stress response mechanism mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), is closely linked to virulence and biofilm formation. nih.govnih.gov This response is triggered by nutritional stress and leads to a global reprogramming of gene expression, including the modulation of virulence factors. nih.govnih.gov Since nucleotide metabolism is central to cellular growth and stress responses, interfering with it can disrupt these pathogenic processes. psu.edunih.gov

Research has shown that perturbations in nucleotide biosynthesis can inhibit biofilm formation in bacteria like Salmonella. kuleuven.be Furthermore, nucleoside and nucleobase analogue drugs, which are known to interfere with nucleotide metabolism, have demonstrated anti-biofilm and anti-virulence activities. psu.edunih.gov These compounds can render pathogens more susceptible to conventional antibiotics and the host immune system. nih.gov While direct targeting of PRPP synthetase for anti-biofilm purposes is an area of active research, the broader strategy of targeting nucleotide metabolism regulators holds significant promise for the development of novel therapeutics to combat bacterial infections. biorxiv.org

Applications in Natural Product Discovery and Characterization

This compound, and more specifically its activated form 5-phospho-alpha-D-ribose 1-diphosphate (PRPP), serves as a pivotal metabolite in the discovery and characterization of natural products. nih.govebi.ac.uk Its role is not typically as a final bioactive product itself, but as a fundamental building block, the provision of which is a critical step in the biosynthesis of a wide array of secondary metabolites. Understanding the pathways that utilize this compound provides a powerful tool for genome mining, pathway elucidation, and identifying novel bioactive compounds.

The primary significance of this compound metabolism in this context lies in its function as the precursor to PRPP. PRPP is a key substrate in the biosynthesis of essential primary metabolites, including purine and pyrimidine nucleotides and the amino acids histidine and tryptophan. nih.govdrugbank.com These primary metabolites are, in turn, the starting points for numerous families of natural products, such as nucleoside antibiotics and complex alkaloids.

The discovery of new natural products is increasingly driven by genome mining, where microbial genomes are scanned for biosynthetic gene clusters (BGCs). The presence of genes encoding for enzymes that synthesize or utilize PRPP, such as phosphoribosylpyrophosphate synthase (PRS) or various phosphoribosyltransferases, can signify a BGC for a natural product derived from nucleotides or specific amino acids. For instance, identifying a PRPP-dependent enzyme within a gene cluster in a Streptomyces species can lead researchers to investigate the production of a previously unknown nucleoside-based antibiotic.

In the characterization of newly isolated natural products, elucidating the biosynthetic pathway is a crucial step. When a compound's structure suggests a nucleotide or tryptophan/histidine origin, its link to PRPP metabolism becomes a central hypothesis. Isotopic labeling studies, where organisms are fed with labeled D-ribose, can be used to trace the incorporation of the ribose moiety from PRPP into the final natural product, thereby confirming its biosynthetic origin.

Furthermore, enzymes that utilize PRPP are central to the production of key metabolic intermediates that are channeled into specialized biosynthetic pathways. The manipulation of genes for these enzymes can be used to increase the yield of a desired natural product or to generate novel analogs through synthetic biology approaches.

The table below details key enzymes that utilize PRPP, demonstrating its central role in providing foundational molecules for natural product synthesis.

| Enzyme Name | Function | Product(s) | Significance in Natural Product Biosynthesis |

| Hypoxanthine-guanine phosphoribosyltransferase | Catalyzes the transfer of the 5-phosphoribosyl group from PRPP to hypoxanthine (B114508) or guanine (B1146940). drugbank.com | Inosine (B1671953) monophosphate (IMP), Guanosine monophosphate (GMP) | IMP and GMP are the primary building blocks for all purine-based natural products, including many antibiotics and signaling molecules. drugbank.com |

| Orotate phosphoribosyltransferase | Catalyzes the transfer of a ribosyl phosphate group from PRPP to orotate. drugbank.com | Orotidine (B106555) monophosphate (OMP) | OMP is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are precursors to various natural products. drugbank.com |

| Anthranilate phosphoribosyltransferase | Catalyzes the transfer of the phosphoribosyl group from PRPP to anthranilate. drugbank.com | N-(5'-phosphoribosyl)-anthranilate | This is a committed step in the biosynthesis of the amino acid tryptophan, a precursor to a vast array of complex indole (B1671886) alkaloids and other bioactive natural products. drugbank.com |

| ATP-phosphoribosyltransferase | Catalyzes the condensation of ATP and PRPP. | Phosphoribosyl-ATP | This reaction is the first step in the biosynthesis of the amino acid histidine. Histidine-derived moieties are found in certain natural products. |

By focusing on the metabolism of this compound and its activated form, PRPP, researchers can effectively explore and exploit the biosynthetic potential of various organisms to discover and characterize novel and valuable natural products.

Q & A

Q. What experimental techniques are critical for confirming the structural identity of 5-O-phosphono-α-D-ribofuranose?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H- and ¹³C-NMR to resolve the anomeric configuration (α/β) and confirm phosphorylation at the 5-O position. For example, coupling constants (J values) between C1 and C2 protons distinguish α- and β-anomers .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns, particularly for distinguishing phosphorylated isomers .

- X-ray Crystallography: For crystalline samples, crystallography provides definitive stereochemical assignments .

- Chromatographic Validation: Reverse-phase HPLC or ion-exchange chromatography can separate phosphorylated ribose derivatives from unmodified analogs .

Q. How can researchers optimize the synthesis of 5-O-phosphono-α-D-ribofuranose to minimize side reactions?

Methodological Answer:

- Protection-Deprotection Strategies: Temporarily block reactive hydroxyl groups (e.g., using benzoyl or acetyl groups) to direct phosphorylation selectively to the 5-O position. For example, 1,3,5-tri-O-benzoyl-α-D-ribofuranose intermediates are phosphorylated before deprotection .

- Reagent Selection: Use phosphorylating agents like POCl₃ in anhydrous pyridine to enhance regioselectivity .

- Reaction Monitoring: Track reaction progress via TLC or LC-MS to halt the reaction at optimal yields and avoid over-phosphorylation .

Q. What are the primary challenges in isolating 5-O-phosphono-α-D-ribofuranose from biological matrices?

Methodological Answer:

- Matrix Complexity: In cell lysates or enzymatic assays, competing phosphorylated metabolites (e.g., ribose-5-phosphate) require separation via ion-pair chromatography or enzymatic degradation .

- Stability Issues: The compound is prone to hydrolysis under acidic conditions; neutral pH buffers and low-temperature storage are recommended .

- Detection Sensitivity: Use derivatization (e.g., dansyl chloride) to enhance fluorescence or UV detection in low-abundance samples .

Advanced Research Questions

Q. How does 5-O-phosphono-α-D-ribofuranose participate in nucleotide salvage pathways, and what kinetic models describe its enzymatic utilization?

Methodological Answer:

- Enzyme Assays: Monitor substrate conversion using purine nucleoside phosphorylase (PNP) or ribokinase in vitro. For example, coupling assays with NADH-linked detection systems quantify reaction rates .

- Kinetic Parameterization: Fit Michaelis-Menten curves (Km, Vmax) to compare substrate specificity with ribose-5-phosphate or other analogs .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like phosphoribosyltransferases, validated by mutagenesis studies .

Q. What isotopic labeling strategies are effective for tracing 5-O-phosphono-α-D-ribofuranose in metabolic flux analysis?

Methodological Answer:

- ¹³C-Labeling: Feed cells with [1-¹³C]-glucose and track label incorporation into the ribose backbone via NMR or GC-MS .

- ³²P/³³P Radiolabeling: Introduce radioactive phosphate groups to study phosphorylation dynamics in kinase/phosphatase pathways. Scintillation counting or autoradiography quantifies turnover .

- Stable Isotope-Resolved Metabolomics (SIRM): Combine LC-MS with ¹³C/¹⁵N tracers to map metabolic networks in real time .

Q. How do structural modifications (e.g., fluorination) at the 2'- or 3'-positions alter the biochemical activity of 5-O-phosphono-α-D-ribofuranose?

Methodological Answer:

- Synthetic Chemistry: Introduce fluorine via DAST (diethylaminosulfur trifluoride) or nucleophilic substitution on protected ribose intermediates .

- Activity Profiling: Compare modified analogs in enzyme inhibition assays (e.g., HIV reverse transcriptase or bacterial ribokinases). IC₅₀ values reveal steric/electronic effects .

- Thermodynamic Studies: Isothermal titration calorimetry (ITC) measures binding enthalpy changes caused by fluorination .

Q. What computational methods resolve contradictions in the proposed biosynthetic pathways of 5-O-phosphono-α-D-ribofuranose?

Methodological Answer:

- Comparative Genomics: Identify conserved gene clusters (e.g., ribokinase homologs) across species using tools like BLAST or KEGG .

- Pathway Reconstitution: Heterologously express candidate enzymes (e.g., in E. coli) and validate activity via LC-MS .

- Bayesian Network Analysis: Model probabilistic interactions between pathway intermediates to resolve conflicting in vivo/in vitro data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental data for 5-O-phosphono-α-D-ribofuranose interactions?

Methodological Answer:

- Error Source Identification: Check force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations; recalibrate using QM/MM hybrid methods .

- Experimental Replication: Repeat assays under standardized conditions (pH, temperature, cofactors) to rule out technical variability .

- Meta-Analysis: Aggregate datasets from public repositories (e.g., PubChem, ChEMBL) to assess consensus trends .

Tables for Critical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.